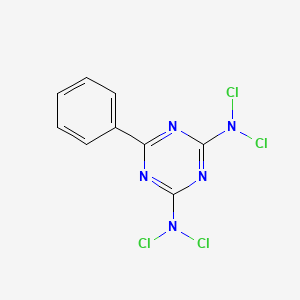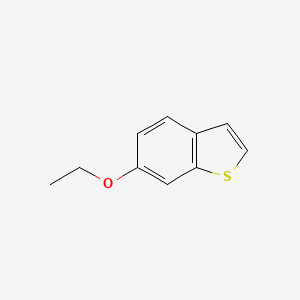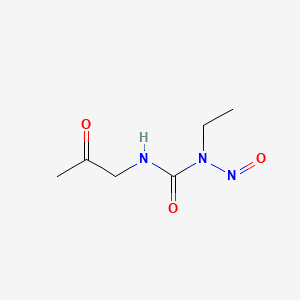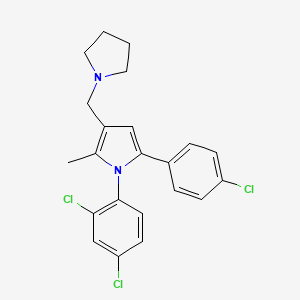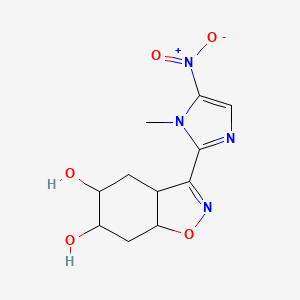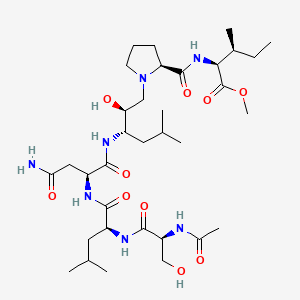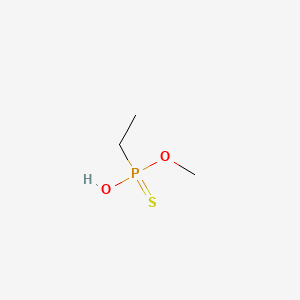
Cyclovirobuxeine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclovirobuxeine A is a natural steroidal alkaloid derived from the Buxaceae family of plants. Steroidal alkaloids are nitrogenous derivatives of natural steroids and are known for their diverse biological activities. This compound, like other alkaloids in this family, has shown potential in various therapeutic applications due to its unique chemical structure and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Chemical Synthesis: Further chemical modifications may be performed to enhance the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit enzymes involved in various biological processes, such as acetylcholinesterase.
Modulate Ion Channels: It affects ion channels, which play a crucial role in cellular signaling and function.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways
Comparaison Avec Des Composés Similaires
Cyclovirobuxeine A is part of a larger group of steroidal alkaloids, which include:
Cyclovirobuxine D: Known for its cardiovascular effects and used in traditional Chinese medicine.
Axillarine C: Exhibits selective inhibition of certain enzymes.
Hookerianamide B and C: Studied for their antimicrobial properties
Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential therapeutic applications, particularly in the fields of oncology and neurology, make it a compound of significant interest for further research .
Propriétés
Numéro CAS |
7727-91-5 |
|---|---|
Formule moléculaire |
C28H48N2O |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |
InChI |
InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
Clé InChI |
UVWOWJBPZRXVCO-FUWUEERMSA-N |
SMILES isomérique |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |
SMILES canonique |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





